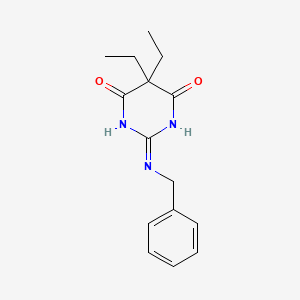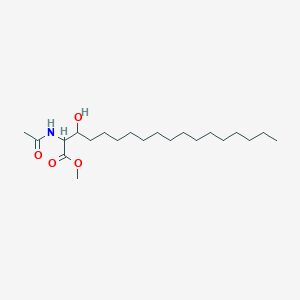
Methyl 2-acetamido-3-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-hydroxyoctadecanoate: is a chemical compound with the molecular formula C21H41NO4 It is an ester derivative of octadecanoic acid, featuring an acetamido group at the second carbon and a hydroxyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-acetamido-3-hydroxyoctadecanoate typically involves the esterification of 2-acetamido-3-hydroxyoctadecanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large reactors. The process involves the same esterification reaction but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-acetamido-3-hydroxyoctadecanoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form this compound alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-acetamido-3-hydroxyoctadecanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on cellular processes. It may also serve as a model compound for studying the metabolism of similar esters in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in lubricants, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-3-hydroxyoctadecanoate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the active acetamido and hydroxyl groups. These functional groups can then interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Methyl 2-hydroxyoctadecanoate: Similar structure but lacks the acetamido group.
Methyl 3-hydroxyoctadecanoate: Similar structure but the hydroxyl group is at the third carbon.
Methyl 12-hydroxyoctadecanoate: Similar structure but the hydroxyl group is at the twelfth carbon.
Uniqueness: Methyl 2-acetamido-3-hydroxyoctadecanoate is unique due to the presence of both acetamido and hydroxyl groups at specific positions on the octadecanoate backbone. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
102899-79-6 |
|---|---|
Molecular Formula |
C21H41NO4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
methyl 2-acetamido-3-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H41NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)20(21(25)26-3)22-18(2)23/h19-20,24H,4-17H2,1-3H3,(H,22,23) |
InChI Key |
PEGUMLUMEWAVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C(=O)OC)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


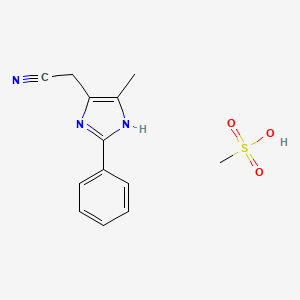
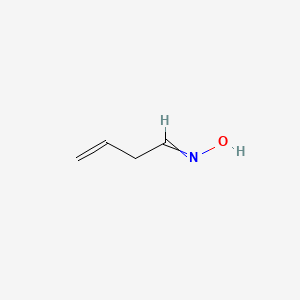


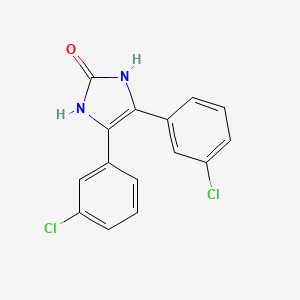
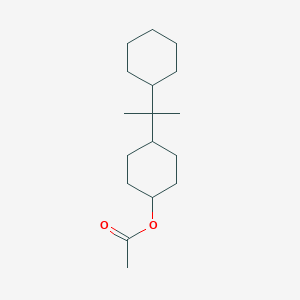
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
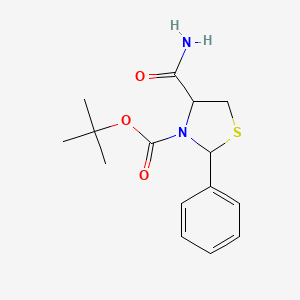
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
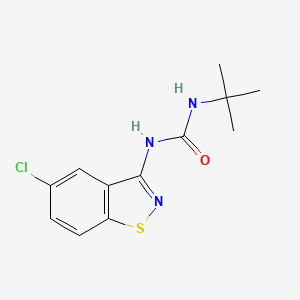
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
